molecular formula C22H23FN4O2 B2696008 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775505-40-2

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2696008
CAS No.: 1775505-40-2
M. Wt: 394.45
InChI Key: YASPXTXUQYKQRK-UHFFFAOYSA-N
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Description

5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Antagonism

Compounds structurally similar to 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and tested for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors. These compounds, including bicyclic 1,2,4-triazol-3(2H)-one derivatives, showed potent 5-HT2 antagonist activity, which is significant for developing therapeutic agents targeting psychiatric disorders such as schizophrenia and depression (Watanabe et al., 1992).

Anticancer Activity

Derivatives structurally related have been evaluated for their anti-cancer properties through molecular docking studies. These studies indicate that certain configurations of the triazole and benzimidazole moieties can exhibit significant binding affinity to epidermal growth factor receptor (EGFR), a key target in cancer therapy. This suggests potential applications in developing novel anti-cancer agents (Karayel, 2021).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of novel triazolopyridine derivatives, highlighting the broad-spectrum efficacy of these compounds against various bacterial and fungal strains. This research underscores the potential for developing new antimicrobial agents based on the triazole core structure, which could be effective in treating a range of infectious diseases (Suresh, Lavanya, & Rao, 2016).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogs have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant antituberculosis activity. The design and synthesis of these compounds provide a foundation for the development of new therapeutic agents against tuberculosis, a major global health challenge (Jeankumar et al., 2013).

Enzyme Inhibition and Structural Analysis

Further research into structurally related compounds has explored their potential as enzyme inhibitors and their structural characteristics. Studies on trifluoromethyl-substituted derivatives have contributed to understanding the molecular interactions and the design of inhibitors targeting specific biological pathways (Li et al., 2005).

Properties

IUPAC Name

3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-6-8-16(9-7-15)14-27-20(24-25-22(27)29)17-10-12-26(13-11-17)21(28)18-4-2-3-5-19(18)23/h2-9,17H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASPXTXUQYKQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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